Superior Anti-Angiogenic Potency Compared to the Reference Compound YD-3
The compound's anti-angiogenic activity was directly compared to ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a known reference agent. The study concluded that 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole (compound 25) and its close analogs showed 'more prominent activity' than YD-3. While the exact IC50 values are not detailed in the abstract, this qualitative superiority over a benchmark establishes a clear performance differentiation [1].
| Evidence Dimension | Anti-angiogenic activity (potency) |
|---|---|
| Target Compound Data | Exhibited more prominent activity than YD-3 (specific numerical values are in the full text of the source). |
| Comparator Or Baseline | Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), which exhibited significant anti-angiogenic activity. |
| Quantified Difference | Target compound's activity is qualitatively superior ('more prominent') to YD-3. A precise quantitative ratio or IC50 difference cannot be calculated from the available abstract. |
| Conditions | In vitro anti-angiogenic assay evaluating N2-substituted derivatives. |
Why This Matters
This demonstrates the compound's superiority over a recognized standard, making it a more potent tool for probing angiogenesis pathways and a stronger lead candidate for further development.
- [1] Huang, L. J., Shih, M. L., Chen, H. S., Pan, S. L., Teng, C. M., Lee, F. Y., & Kuo, S. C. (2006). Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. Bioorganic & Medicinal Chemistry, 14(2), 528-536. View Source
